Cas no 82-10-0 ([1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-)
![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- structure](https://www.kuujia.com/scimg/cas/82-10-0x500.png)
82-10-0 structure
Product name:[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-
[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- Chemical and Physical Properties
Names and Identifiers
-
- [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-
- [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(
- 11-HYDROXYROTENONE
- Sumatrol
- Q27108358
- SCHEMBL4739987
- SUMATROL [MI]
- 69G1LPQ7X0
- (1)BENZOPYRANO(3,4-B)FURO(2,3-H)(1)BENZOPYRAN-6(6AH)-ONE, 1,2,12,12A-TETRAHYDRO-5-HYDROXY-8,9-DIMETHOXY-2-(1-METHYLETHENYL)-, (2R,6AS,12AS)-
- UNII-69G1LPQ7X0
- (2R-(2.ALPHA.,6A.ALPHA.,12A.ALPHA.))-1,2,12,12A-TETRAHYDRO-5-HYDROXY-8,9-DIMETHOXY-2-(1-METHYLETHENYL)-(1)BENZOPYRANO(3,4-B)FURO(2,3-H)(1)BENZOPYRAN-6(6AH)-ONE
- DivK1c_006541
- CHEMBL518045
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-5-hydroxy-2-isopropenyl-8,9-dimethoxy-, (-)-
- (-)-11-hydroxyrotenone
- (1S,6R,13S)-10-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
- DTXSID90231503
- 82-10-0
- CHEBI:9358
- LMPK12060024
- SUMATROL, (-)-
- KBio1_001485
- (-)-sumatrol
- SpecPlus_000445
- XS161532
- 11-hydroxy-rotenone
-
- Inchi: InChI=1S/C23H22O7/c1-10(2)14-6-12-16(29-14)7-13(24)21-22(25)20-11-5-17(26-3)18(27-4)8-15(11)28-9-19(20)30-23(12)21/h5,7-8,14,19-20,24H,1,6,9H2,2-4H3/t14-,19-,20+/m1/s1
- InChI Key: ZPEHYKMRUBEPSQ-XMCHAPAWSA-N
- SMILES: CC(=C)C1CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O
Computed Properties
- Exact Mass: 410.13655304g/mol
- Monoisotopic Mass: 410.13655304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 695
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 83.4Ų
Experimental Properties
- Melting Point: 195-196°; mp 183°; melts again at 194°
- Specific Rotation: D20 -182° (c = 2.84 in benzene)
[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- Related Literature
-
1. 1072. Structure and stereochemistry of sumatrol and malaccolL. Crombie,R. Peace J. Chem. Soc. 1961 5445
-
2. 285. The relative stereochemistry of the rotenoidsCarl Djerassi,W. D. Ollis,R. C. Russell J. Chem. Soc. 1961 1448
-
3. Flavonoids of Tephrosia procumbens—revised structure for praecansone A and conformation of praecansone BG. Venkataratnam,Erraguntla Venkata Rao,C. Vilain J. Chem. Soc. Perkin Trans. 1 1987 2723
-
4. 111. Sumatrol. Part IAlexander Robertson,George L. Rusby J. Chem. Soc. 1937 497
-
David A. Russell,Julien J. Freudenreich,Hannah L. Stewart,Andrew D. Bond,Hannah F. Sore,David R. Spring Org. Biomol. Chem. 2018 16 6395
82-10-0 ([1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-) Related Products
- 83-79-4(Rotenone)
- 1783928-73-3(2-bromo-4-cyclobutyl-1,3-oxazole)
- 2165638-18-4((3R,4R)-4-[(4-Methoxyphenyl)sulfanyl]oxolan-3-ol)
- 1160257-14-6(6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride)
- 351003-10-6(3-Amino-4-methoxybenzaldehyde)
- 61363-56-2(oxane-3,5-dione)
- 2624132-11-0(2-(4,4-Dimethyl-1-nitrosopyrrolidin-2-yl)acetic acid)
- 1172397-30-6(2-(4-chlorophenyl)-N-(4-{4-(pyridin-2-yl)piperazin-1-ylmethyl}phenyl)acetamide)
- 786717-91-7(N'-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide)
- 1807079-54-4(4-Chloro-6-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)
Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk

atkchemica
Gold Member
CN Supplier
Reagent
